(+/-)-Mutisianthol
Description
The Significance of Indane-Type Sesquiterpenoids in Natural Product Chemistry
Indane-type sesquiterpenoids belong to a larger class of C15 terpenoids, which are biosynthesized from three isoprene (B109036) units. mdpi.com The indane scaffold, characterized by a fused benzene (B151609) and cyclopentane (B165970) ring system, is a core motif in a variety of biologically active natural products and pharmaceutical agents. researchgate.netbeilstein-journals.orgbeilstein-journals.org Compounds possessing this structural feature have demonstrated a wide range of pharmacological activities, including antipsychotic, antifungal, and antitumor properties. beilstein-journals.orgacs.org
Sesquiterpenoids as a class are known for their vast structural diversity and significant biological activities, making them a fertile ground for natural product chemistry research. mdpi.comnih.gov The specific arrangement of the indane core within sesquiterpenoids like mutisianthol (B1252230) provides a rigid framework that can be functionalized in numerous ways, leading to extensive possibilities for developing therapeutic molecules. researchgate.net The exploration of these compounds is driven by the continuous search for novel chemical entities with potential applications in medicine. acs.orgresearchgate.net
Historical Perspectives on Structural Elucidation and Stereochemical Reassignments of Mutisianthol
The initial structural assignment of mutisianthol proposed a cis relationship between the substituents on the five-membered ring. However, this assignment was later challenged and ultimately revised. In 1997, a study by Ho and colleagues demonstrated through synthesis that the spectral data of the cis-isomer did not match that of the natural product. acs.orgnih.gov Their work strongly suggested that the actual structure of mutisianthol possesses a trans configuration. researchgate.netacs.orgnih.gov This reassignment was a pivotal moment in the study of this compound, highlighting the power of total synthesis in confirming or refuting proposed structures.
Further confirmation of the revised structure and the definitive assignment of its absolute configuration came later. The first total synthesis of (+)-mutisianthol was achieved in 2009, which established the absolute stereochemistry as (1S,3R). nih.gov This was a landmark achievement that resolved any lingering ambiguity about the molecule's three-dimensional arrangement. nih.govunibas.ch The structural elucidation journey of mutisianthol has also served as a platform for demonstrating the utility of computational methods, such as calculated Nuclear Magnetic Resonance (NMR) spectroscopy, in correctly assigning the structures of complex and flexible molecules. wikipedia.orgacs.orgresearchgate.netuchile.cl
Rationale for Advanced Chemical Synthesis and Biosynthetic Investigations of (+/-)-Mutisianthol
The pursuit of the total synthesis of this compound has been motivated by several key scientific drivers. A primary rationale is the unambiguous confirmation of its molecular structure and stereochemistry, as demonstrated by the crucial stereochemical reassignment. acs.orgnih.gov Beyond structural verification, total synthesis provides access to quantities of the natural product that are often difficult to obtain from its natural source, enabling more extensive biological evaluation. nih.gov For instance, synthetic (+)- and (-)-mutisianthol have been evaluated for their antitumor activity against various human tumor cell lines. acs.orgnih.gov
Furthermore, the synthesis of complex natural products like mutisianthol serves as a powerful engine for the development of new synthetic methodologies. acs.org The challenges posed by the mutisianthol structure have inspired chemists to devise innovative strategies. These include the development of Lewis acid-catalyzed Nazarov-type cyclizations, intramolecular oxidative Heck cyclizations, and diastereoselective ring contraction reactions to construct the core indane framework. rsc.orgacs.orgresearchgate.netresearchgate.net The dihydronaphthalene scaffold, which can be a key intermediate in these synthetic routes, is itself a valuable structure in medicinal chemistry. gpgcpurola.ac.in These synthetic endeavors not only provide access to the target molecule but also enrich the toolbox of synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
188441-76-1 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(1R,3S)-3,6-dimethyl-1-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C15H20O/c1-9(2)5-12-6-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-8,10,12,16H,6H2,1-4H3/t10-,12-/m0/s1 |
InChI Key |
SVNPNOPENVFTBB-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C1C=C(C(=C2)C)O)C=C(C)C |
Canonical SMILES |
CC1CC(C2=C1C=C(C(=C2)C)O)C=C(C)C |
Origin of Product |
United States |
Synthetic Strategies Towards +/ Mutisianthol and Its Stereoisomers
Retrosynthetic Analyses and Strategic Disconnections Employed in Mutisianthol (B1252230) Synthesis
The core challenge in synthesizing Mutisianthol lies in the stereocontrolled formation of its indane framework with the correct relative and absolute stereochemistry. Retrosynthetic analysis reveals key disconnections that simplify the target molecule into more readily available starting materials.
A primary retrosynthetic disconnection strategy for Mutisianthol (1) involves breaking the bond between the indane core and the isopropenyl side chain, leading back to a functionalized indane intermediate such as an aldehyde or a ketone. rsc.org This indane intermediate can then be further disconnected. One prominent approach involves a ring contraction of a six-membered ring to form the five-membered indane system. acs.orgresearchgate.net This leads back to a 1,2-dihydronaphthalene (B1214177) precursor, which can be derived from a corresponding tetralone. researchgate.netscielo.br The tetralone, in turn, can be synthesized from simpler aromatic compounds like 2-methylanisole. acs.org
Another key retrosynthetic strategy employs a Lewis acid-catalyzed Nazarov-type cyclization. rsc.orgresearchgate.net This approach disconnects the indane ring itself, envisioning a dienyl ketone precursor that can be cyclized to form the five-membered ring. rsc.org This precursor can be assembled from simpler acyclic or aromatic fragments. rsc.org These strategic disconnections form the foundation for the various total synthesis methodologies developed for Mutisianthol.
Total Synthesis Methodologies for (+)- and (-)-Mutisianthol
The total synthesis of both enantiomers of Mutisianthol has been successfully achieved, with the first asymmetric synthesis establishing the absolute configuration of the natural product as (1S,3R). acs.orgnih.gov These syntheses showcase a variety of diastereoselective and enantioselective approaches to construct the key stereocenters.
The control of stereochemistry is paramount in the synthesis of Mutisianthol. Researchers have employed several powerful techniques to achieve high levels of diastereoselectivity and enantioselectivity.
A pivotal step in the enantioselective synthesis of (+)- and (-)-Mutisianthol is the asymmetric hydrogenation of a nonfunctionalized trisubstituted olefin. acs.orgnih.govacs.org This reaction sets the crucial stereocenter at the C1 position of the eventual indane ring. Chiral iridium catalysts, particularly those based on phosphinooxazoline (PHOX) ligands, have proven to be highly effective for this transformation. acs.orgillinois.edu The choice of the chiral ligand on the iridium catalyst dictates the stereochemical outcome, allowing for the selective synthesis of either the (+) or (-) enantiomer of the hydrogenated product, which is then carried forward to the corresponding Mutisianthol enantiomer. acs.org This method has been highlighted as a key step in the first total synthesis of (+)- and (-)-Mutisianthol. nih.govacs.org
The construction of the trans-1,3-disubstituted indane core of Mutisianthol has been elegantly achieved through a thallium(III)-promoted ring contraction of a 1,2-dihydronaphthalene intermediate. acs.orgresearchgate.netscielo.br This reaction, typically using thallium trinitrate (TTN), proceeds with high diastereoselectivity, affording the desired trans isomer. researchgate.netscielo.br The mechanism involves the formation of a thallonium ion, followed by a ring-opening and a 1,2-aryl migration, which results in the contraction of the six-membered ring to a five-membered ring. scielo.br The presence of an electron-donating group on the aromatic ring of the dihydronaphthalene substrate has been shown to enhance the efficiency of this rearrangement. scielo.br This method was a key feature in the first total synthesis of (+/-)-Mutisianthol and its subsequent enantioselective syntheses. researchgate.netacs.org
| Starting Material (1,2-Dihydronaphthalene derivative) | Reagent | Solvent | Yield of Indane Product | Reference |
|---|---|---|---|---|
| 1-Methyl-1,2-dihydronaphthalene | Thallium trinitrate (TTN) | Trimethyl orthoformate (TMOF) | Good | scielo.br |
| 6-Methoxy-1,2-dihydronaphthalene | Thallium trinitrate (TTN) | Trimethyl orthoformate (TMOF) | Excellent | lookchem.com |
| Substituted 1,2-dihydronaphthalenes | Thallium trinitrate (TTN) | Methanol or TMOF | Variable (Excellent to Poor) | scielo.br |
As an alternative to the toxic thallium(III) reagents, hypervalent iodine(III) reagents have also been successfully employed for the ring contraction of 1,2-dihydronaphthalenes to form the indane core of Mutisianthol. acs.orgscielo.br Reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can promote this transformation, which has been utilized in the synthesis of (+)-Mutisianthol. scielo.brscielo.br The iodine(III)-mediated reaction also proceeds via a similar mechanistic pathway involving the formation of an iodonium (B1229267) ion and subsequent rearrangement. scielo.br This method provides a less toxic and more environmentally benign approach to this key synthetic step. scielo.br The efficiency of the reaction can be influenced by the protecting groups on the substrate and the solvent system used. scielo.br
| Starting Material (1,2-Dihydronaphthalene derivative) | Reagent | Solvent | Yield of Indane Product | Reference |
|---|---|---|---|---|
| Benzoyl protected dihydronaphthalene | HTIB | Not specified | 71% | scielo.br |
| Acetyl protected dihydronaphthalene | HTIB | Not specified | 60% | scielo.br |
| Fmoc protected dihydronaphthalene | HTIB | Not specified | 64-77% | scielo.br |
A distinct and concise approach to the synthesis of (±)-Mutisianthol involves a Lewis acid-catalyzed Nazarov-type cyclization. rsc.orgresearchgate.netrsc.org This strategy constructs the indane framework through an intramolecular electrophilic cyclization of a dienyl ketone precursor. rsc.org The reaction is typically promoted by a Lewis acid such as titanium tetrachloride (TiCl₄). rsc.org This methodology was successfully applied in a nine-step total synthesis of (±)-Mutisianthol and its diastereomer, epi-mutisianthol. rsc.orgrsc.org This approach offers a different strategic bond disconnection for the indane ring and provides an efficient route to the racemic natural product. rsc.org
TiCl4 Promoted Cyclization Approaches
Titanium tetrachloride (TiCl4) has been utilized as a promoter in cyclization reactions to construct the indane skeleton necessary for mutisianthol. In one reported synthesis, a TiCl4-promoted cyclization served as a crucial step. unicam.it This reaction started from an α,β-unsaturated ester, and both the cis and trans isomers of the starting material were treated independently with TiCl4 in dichloromethane (B109758) (DCM) to yield the desired indane intermediate in 62% yield. unicam.it Interestingly, when a mixture of the two isomers was subjected to the same reaction conditions, the same indane product was obtained. unicam.it
TiCl4 is known to facilitate aldol-type reactions and subsequent eliminations, which can be harnessed for ring formation. researchgate.net While the broader application of TiCl4 in promoting aldol (B89426) condensations is well-documented, its specific use in the direct cyclization towards the mutisianthol framework showcases its utility in complex natural product synthesis. researchgate.netacs.org
Intramolecular Oxidative Heck Cyclization Routes
The intramolecular oxidative Heck cyclization represents another effective strategy for the synthesis of (±)-mutisianthol and (±)-epi-mutisianthol. researchgate.net This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a cyclic product. wikipedia.org This approach has been successfully applied to generate the indane core of mutisianthol. researchgate.netacs.org
The reaction typically begins with the formation of an enol functionality on the aromatic ring via a Heck reaction. This is followed by an aldol-type annulation with a neighboring carbonyl group, often promoted by a solvent like ethylene (B1197577) glycol, to furnish the 1-indanone (B140024) structure. researchgate.net This method has been utilized in the total synthesis of both mutisianthol and its epi-isomer. researchgate.netmolaid.com The intramolecular Heck reaction is a versatile tool for creating five-membered rings and can be used to establish tertiary or quaternary stereocenters, making it a valuable method in natural product synthesis. wikipedia.org
Palladium-Catalyzed Annulation Reactions for Indane Formation
Palladium-catalyzed annulation reactions provide a direct route to the indane scaffold. chemrxiv.org These reactions involve the formation of multiple carbon-carbon bonds in a single operation, leading to the construction of the cyclic system. One such approach is the palladium-catalyzed [3+2] heteroannulation, which can be adapted to form indane core structures. chemrxiv.org
Another powerful method involves a tandem sequence of a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. acs.org This one-pot procedure allows for the efficient preparation of densely functionalized alkylidene indanes and indanones in high yields and with good stereoselectivities. acs.org This strategy has been successfully employed in the formal synthesis of related compounds, demonstrating its potential for application in mutisianthol synthesis. acs.org
Synthesis of Mutisianthol Analogues and Related Indane Scaffolds
The synthetic methodologies developed for mutisianthol have also been extended to the preparation of its analogues and other related molecules containing the indane skeleton. These efforts are crucial for understanding structure-activity relationships and for the discovery of new bioactive compounds.
Total Synthesis of (+/-)-Epi-Mutisianthol
The total synthesis of (±)-epi-mutisianthol has been achieved alongside that of (±)-mutisianthol, often utilizing the same key strategic reactions. rsc.orgresearchgate.net Methodologies such as the modified Nazarov-type cyclization and intramolecular oxidative Heck cyclization have proven effective for the synthesis of both diastereomers. rsc.orgresearchgate.netresearchgate.net
One notable approach to the asymmetric synthesis of epi-mutisianthol involves the Johnson-Claisen rearrangement of chiral indenols, followed by a stereoselective hydrogenation of the resulting indene-containing γ,δ-unsaturated esters. This method provides a robust pathway to the cis-1,3-dialkylindane framework with high chirality transfer. The synthesis of (±)-epi-jungianol, a related natural product, has also been accomplished using a gold(I)-catalyzed propargyl Claisen rearrangement/hydroarylation cascade to form the indane skeleton. researchgate.net
| Synthetic Strategy | Key Reaction | Application | Reference |
| Modified Nazarov Cyclization | Lewis Acid Catalyzed Cyclization | Total Synthesis of (±)-epi-Mutisianthol | rsc.org |
| Intramolecular Heck Cyclization | Palladium-Catalyzed Cyclization | Total Synthesis of (±)-epi-Mutisianthol | researchgate.net |
| Johnson-Claisen Rearrangement | Rearrangement/Hydrogenation | Asymmetric Formal Synthesis of epi-Mutisianthol | |
| Gold-Catalyzed Cascade | Propargyl Claisen/Hydroarylation | Synthesis of (±)-epi-Jungianol | researchgate.net |
Investigation of Structural Variations and Derivatization
The exploration of structural variations of the mutisianthol scaffold and the synthesis of related indane-containing molecules are active areas of research. For instance, the indane skeleton is a component of various bioactive natural products and pharmaceuticals. beilstein-journals.org
Derivatization strategies often focus on the functional groups present in the indane core. For example, the Knoevenagel condensation of 1,3-indandione (B147059) with active methylene (B1212753) compounds can yield dicyanomethylene derivatives. Furthermore, the synthesis of spirobarbiturates containing an indane skeleton has been investigated, showcasing the versatility of this structural motif in creating diverse chemical entities with potential biological applications. unicam.it
Comparative Analysis of Synthetic Routes
The concept of atom economy, which considers the efficiency of incorporating atoms from the starting materials into the final product, is a more challenging metric to assess without detailed experimental data for all reagents used. However, a qualitative comparison can be made. Routes that rely on catalytic reactions, such as the asymmetric hydrogenation in the Silva et al. enantioselective synthesis, tend to have better atom economy than those that employ stoichiometric reagents for key transformations. nih.govacs.org The use of a Lewis acid-catalyzed Nazarov-type cyclization in the Dethe et al. synthesis is also a step towards improving atom efficiency. rsc.orgrsc.org
Table 1: Comparison of Synthetic Routes to Mutisianthol
| Synthetic Route | Target Molecule(s) | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) |
|---|---|---|---|---|
| Silva et al. (2009) nih.govacs.org | (+)-Mutisianthol | 2-Methylanisole | 11 | 21 |
| Silva et al. (2009) nih.govacs.org | (-)-Mutisianthol | 2-Methylanisole | 11 | 17 |
| Dethe et al. (2015) rsc.orgrsc.org | (±)-Mutisianthol | Carvone | 9 | 5.5 |
| Dethe et al. (2015) rsc.org | (±)-epi-Mutisianthol | Carvone | 9 | 19.9 |
| Silva et al. (2003) researchgate.netresearchgate.net | (±)-Mutisianthol | 2-Methylanisole | 12 | Not explicitly stated |
| Ho et al. (1997) nycu.edu.twnih.gov | (±)-Mutisianthol | 3,6-Dimethyl-1-indanone | Not explicitly stated | Not explicitly stated |
The stereochemical complexity of Mutisianthol, particularly the trans relationship between the two side chains on the five-membered ring, requires precise control over stereoselectivity in its synthesis. nycu.edu.twnih.gov The various synthetic strategies have addressed this challenge with different levels of success and elegance.
The initial structural assignment of Mutisianthol proposed a cis relationship for the two side chains. rsc.orgnycu.edu.tw However, the synthetic work by Ho et al. in 1997 was pivotal in revising this assignment to the trans configuration. nycu.edu.twnih.gov Their stereoselective synthesis of the trans-isomer, which matched the spectral data of the natural product, corrected the initial stereochemical assignment. nycu.edu.twnih.gov This work highlighted the importance of synthesis in definitively establishing the structure of natural products.
In the enantioselective synthesis by Silva et al., the key to controlling the stereochemistry was an asymmetric hydrogenation of a nonfunctionalized olefin using a chiral iridium catalyst. nih.govacs.org This step established the absolute stereochemistry early in the synthesis, which was then carried through to the final product. nih.govacs.org The diastereoselectivity was controlled during a thallium(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative, which selectively formed the desired trans-1,3-disubstituted indan (B1671822) framework. nih.govacs.orgresearchgate.net
The racemic synthesis by Dethe et al. employed a Lewis acid-catalyzed modified Nazarov-type cyclization to construct the substituted indane core. rsc.orgrsc.org The stereochemical outcome of this route led to the formation of both (±)-Mutisianthol and (±)-epi-Mutisianthol, which were then separated. rsc.org This indicates that the key cyclization step likely produces a mixture of diastereomers that are carried through the subsequent steps.
The earlier diastereoselective synthesis by Silva et al. also relied on a thallium(III)-mediated ring contraction to achieve the desired trans-diastereomer. researchgate.net This method proved effective in controlling the relative stereochemistry of the two substituents on the indan ring system. researchgate.net
Table 2: Stereochemical Control in Mutisianthol Syntheses
| Synthetic Route | Key Stereochemistry-Defining Step(s) | Type of Stereocontrol | Outcome |
|---|---|---|---|
| Silva et al. (2009) nih.govacs.org | Asymmetric hydrogenation; Thallium(III)-mediated ring contraction | Enantioselective and Diastereoselective | Synthesis of (+)- and (-)-Mutisianthol |
| Dethe et al. (2015) rsc.orgrsc.org | Lewis acid-catalyzed Nazarov-type cyclization | Diastereoselective (leading to a mixture) | Synthesis of (±)-Mutisianthol and (±)-epi-Mutisianthol |
| Silva et al. (2003) researchgate.net | Thallium(III)-mediated ring contraction | Diastereoselective | Synthesis of (±)-Mutisianthol with trans stereochemistry |
| Ho et al. (1997) nycu.edu.twnih.gov | Stereocontrolled reduction | Diastereoselective | Synthesis of the trans-isomer, leading to structural revision |
Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Confirmation of +/ Mutisianthol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For (+/-)-Mutisianthol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for proving its structure and assigning its stereochemistry.
Application of ¹H and ¹³C NMR Spectroscopy in Structural Proof
¹H and ¹³C NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of this compound. The chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H NMR spectrum reveal the number and types of protons and their neighboring environments. Similarly, the ¹³C NMR spectrum indicates the number of distinct carbon atoms and their electronic environments.
Initial structural proposals for Mutisianthol (B1252230) were based on spectroscopic data. However, a key finding that led to a structural revision was the absence of a high-field signal in the NMR spectrum of the natural product, which is characteristic of cis-1,3-dialkylindanes. nycu.edu.twtandfonline.com The synthesis and spectral analysis of the trans-indane derivative showed data that was fully consistent with the natural Mutisianthol, confirming the trans stereochemistry of the two side chains on the five-membered ring. nycu.edu.twtandfonline.comacs.org
Detailed analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon in the molecule. For instance, the aromatic protons typically appear in the downfield region, while the aliphatic protons of the indane ring and the isopropenyl group resonate in the upfield region.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Mutisianthol Derivatives
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 4.30 (d, J = 7.7 Hz) | 47.6 |
| 2 | 1.90–2.02 (m), 2.14–2.26 (m) | 30.6 |
| 3 | 3.41–3.44 (m) | 54.3 |
| 4 | 6.97 (s) | 107.6 |
| 5 | - | 156.6 |
| 6 | - | 125.3 |
| 7 | 6.95 (s) | 107.4 |
| 3-Me | - | 16.3 |
| 6-Me | 2.18 (s) | - |
| Isopropenyl H | - | - |
| Isopropenyl Me | - | - |
| Note: This table presents representative data for a derivative of Mutisianthol and may not correspond to this compound itself. The data is sourced from a study on a related indane derivative. lookchem.com |
Use of Calculated NMR for Confirmation of Proposed Structures and Stereochemistry (e.g., distinguishing cis and trans isomers)
Computational chemistry provides a powerful tool to complement experimental NMR data. By calculating the theoretical NMR chemical shifts for proposed structures, chemists can compare them with the experimental values to confirm the correct isomer. This approach has been instrumental in the structural elucidation of natural products, including Mutisianthol and its isomer, jungianol. google.deorcid.orguchile.clusp.brwikipedia.org
The process typically involves:
Generating 3D models of the possible isomers (e.g., cis and trans isomers of Mutisianthol).
Optimizing the geometry of each isomer using computational methods like Density Functional Theory (DFT).
Calculating the NMR shielding tensors for the optimized structures using methods such as the Gauge-Including Atomic Orbital (GIAO) method. uchile.cl
Converting the shielding tensors to chemical shifts and comparing them with the experimental data.
A strong correlation between the calculated and experimental chemical shifts for a particular isomer provides compelling evidence for its structure. For Mutisianthol, this method was used to definitively distinguish between the initially proposed cis isomer and the correct trans isomer. nycu.edu.twuchile.cl The calculated NMR data for the trans isomer showed excellent agreement with the experimental spectrum of the natural product, solidifying the structural revision. nycu.edu.tw
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, MS provides confirmatory evidence of its molecular formula (C₁₅H₂₀O). nih.gov
High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the unambiguous determination of its elemental formula. nycu.edu.twlookchem.com Electron ionization (EI) is a common ionization technique used in MS that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and can provide valuable structural information. The analysis of these fragments can help to identify key structural motifs within the molecule. nycu.edu.twnih.gov Electrospray ionization (ESI) is a softer ionization technique that is often used to determine the molecular weight of the intact molecule with minimal fragmentation. rsc.org
Table 2: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Method | m/z (relative intensity %) | Molecular Formula |
| This compound | EI | 216 (M+), ... | C₁₅H₂₀O |
| A related indane derivative | EI | 188 (M+, 37), 173 (100) | C₁₃H₁₆O |
| Note: The fragmentation pattern for this compound is not fully detailed in the provided search results. The data for the related indane derivative is included for illustrative purposes. lookchem.comnih.gov |
The fragmentation of Mutisianthol under EI conditions would be expected to involve cleavages of the bonds in the indane ring and the isopropenyl side chain, providing further confirmation of the proposed structure. researchgate.netscite.ai
Chromatographic Separations for Isomer Isolation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation of isomers and the assessment of purity of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating complex mixtures and isolating pure compounds. rsc.org
In the context of Mutisianthol synthesis and isolation, chromatography is crucial for:
Separating diastereomers: The synthesis of this compound can lead to the formation of its diastereomer, epi-mutisianthol. Careful column chromatography on silica (B1680970) gel is necessary to separate these isomers. researchgate.net
Purity assessment: HPLC and GC are used to determine the purity of the final product and to monitor the progress of reactions. Chiral HPLC can be employed to separate the enantiomers of this compound. beilstein-journals.orgcore.ac.uk
Isolation from natural sources: When isolating Mutisianthol from plant extracts, a series of chromatographic steps are required to separate it from other compounds present in the complex mixture.
The choice of chromatographic conditions, such as the stationary phase (e.g., silica gel, C18) and the mobile phase (e.g., a mixture of hexanes and ethyl acetate), is critical for achieving good separation. researchgate.net For instance, reversed-phase HPLC on a C18 column is a common technique for the purification of moderately polar organic compounds like Mutisianthol. researchgate.net
Table 3: Example of Chromatographic Separation in the Context of Indane Synthesis
| Technique | Stationary Phase | Mobile Phase | Application |
| Column Chromatography | Silica gel (60–120 mesh) | Ethyl acetate-petroleum ether (1:9) | Purification of a synthetic intermediate |
| HPLC | - | - | Monitoring reaction progress |
| Note: This table provides a general example of chromatographic conditions used in the synthesis of related indane compounds. rsc.org |
Structure Activity Relationship Sar Studies: Mechanistic Investigations
Methodologies for Probing Structure-Activity Relationships Through Chemical Modification
To decipher the structural features of (+/-)-Mutisianthol that are crucial for its biological activity, researchers employ a combination of rational design, chemical synthesis, and computational analysis.
The rational design of new therapeutic agents often begins with a deep understanding of the lead compound's structure and its known biological activities. In the case of this compound, its indane core, hydroxyl group, and the isopropenyl substituent are key features that can be systematically modified. The process involves the synthesis of a series of analogues where specific parts of the molecule are altered. For instance, the hydroxyl group could be esterified or converted to an ether to probe the importance of hydrogen bonding. Similarly, the isopropenyl group could be hydrogenated or replaced with other functional groups to understand its role in target binding.
While specific, extensive SAR studies on a wide range of rationally designed and synthesized this compound analogues are not yet widely published, the initial total synthesis of both (+)- and (-)-mutisianthol has laid the essential groundwork for such investigations. This synthesis confirmed the absolute configuration of the natural product and provided a synthetic route that can be adapted to create modified versions of the molecule for biological evaluation nih.gov. The moderate antitumor activity observed for both enantiomers against human tumor cell lines such as SF-295 (human glioblastoma), HCT-8 (human colon cancer), and MDA-MB-435 (human melanoma) underscores the potential of this scaffold for further development nih.gov.
In concert with chemical synthesis, computational chemistry offers powerful tools to predict how modifications to the this compound structure will affect its interaction with biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to model the binding of mutisianthol (B1252230) analogues to the active sites of enzymes or receptors that are implicated in cancer progression. These computational models can help prioritize the synthesis of analogues that are predicted to have improved binding affinity and, consequently, enhanced biological activity. While specific computational studies on this compound are not yet prevalent in the literature, the general principles of these methods are well-established in drug discovery.
Influence of Stereochemistry on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For a chiral molecule like this compound, its different stereoisomers can exhibit vastly different pharmacological profiles.
| Compound | Cell Line | Activity |
|---|---|---|
| (+)-Mutisianthol | SF-295 | Moderate |
| (+)-Mutisianthol | HCT-8 | Moderate |
| (+)-Mutisianthol | MDA-MB-435 | Moderate |
| (-)-Mutisianthol | SF-295 | Moderate |
| (-)-Mutisianthol | HCT-8 | Moderate |
| (-)-Mutisianthol | MDA-MB-435 | Moderate |
Theoretical and Computational Studies on Potential Binding Sites and Mechanisms of Action
While specific theoretical and computational studies focused solely on this compound are still emerging, the general approaches used in computational drug discovery can be applied to generate hypotheses about its mechanism of action. By comparing the structure of mutisianthol to known anticancer agents and using computational tools to screen it against a panel of known cancer-related proteins, potential binding sites can be identified. For example, its sesquiterpene structure might suggest interactions with enzymes involved in isoprenoid biosynthesis or signaling pathways that are often dysregulated in cancer. Future research in this area will be crucial for guiding the rational design of more effective mutisianthol-based anticancer drugs.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
A thorough search of scientific databases reveals no published research that has employed molecular docking or molecular dynamics simulations to investigate the interactions of this compound with specific biological targets. Such studies are crucial for elucidating the binding modes and affinities of a ligand to its receptor, providing a static and dynamic picture of the interaction at an atomic level. The absence of this data for this compound means that its potential protein targets and the specific molecular interactions driving its antitumor activity are currently unknown.
Future research involving these computational techniques would be invaluable. For instance, docking this compound into the active sites of various cancer-related proteins could generate hypotheses about its mechanism of action. Subsequent molecular dynamics simulations could then be used to assess the stability of these interactions over time, providing deeper insights into the binding kinetics and thermodynamics.
Quantitative Structure-Activity Relationships (QSAR) Methodologies for Predictive Modeling
Similarly, there are no specific Quantitative Structure-Activity Relationship (QSAR) studies available for this compound. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. Developing a QSAR model for this compound and its analogues could enable the prediction of the antitumor activity of novel, structurally related compounds.
The establishment of a QSAR model would require the synthesis and biological evaluation of a series of analogues of this compound to generate a dataset from which predictive models could be built. Such models are instrumental in guiding the rational design of more potent derivatives by identifying the key structural features that contribute to their biological activity.
Future Research Directions and Interdisciplinary Opportunities
Development of Novel and Green Synthetic Methodologies for Complex Indane Natural Products
The initial total syntheses of (+/-)-Mutisianthol, while successful, often involved multiple steps and utilized traditional reagents. acs.orgresearchgate.net Future research will prioritize the development of more efficient and environmentally benign synthetic strategies for mutisianthol (B1252230) and other complex indanes.
Green chemistry principles are central to this endeavor. For instance, microwave-assisted intramolecular Friedel–Crafts acylation has been effectively used for synthesizing 1-indanones, offering good yields and the potential for catalyst reuse. beilstein-journals.org Another promising green approach involves the use of task-specific ionic liquids, which can act as both the reaction medium and catalyst for condensation reactions to form indane derivatives, often at room temperature and without the need for hazardous solvents. acs.org Light-promoted reactions, which use a traceless reagent, also align perfectly with green chemistry concepts for synthesizing indane structures. nih.gov
Table 1: Comparison of Synthetic Methodologies for Indane Derivatives
| Method | Key Features | Catalyst/Reagent | Conditions | Advantages | Reference(s) |
|---|---|---|---|---|---|
| Traditional Friedel-Crafts Acylation | Intramolecular cyclization | AlCl₃ | Nitrobenzene, 0-5 °C | Established method for ring formation | synarchive.com |
| Microwave-Assisted Acylation | Intramolecular Friedel-Crafts | Metal triflate in ionic liquid | Microwave irradiation | Environmentally benign, catalyst can be reused | beilstein-journals.org |
| Ionic Liquid Catalysis | Condensation with aldehydes | 2-hydroxyethylammonium formate (B1220265) (IL) | Room temperature, solvent-free | Green, low-cost, high-yield, fast reaction | acs.org |
| Asymmetric Hydrogenation | Enantioselective reduction of imines | Manganese with P,N,N ligand | Hydrogen gas | High enantioselectivity, imines generated in situ | rsc.org |
| Thallium(III)-Mediated Ring Contraction | Diastereoselective contraction of dihydronaphthalenes | Thallium(III) nitrate (B79036) | Acetonitrile, 0 °C to RT | Forms required trans-1,3-disubstituted indane | acs.orgresearchgate.net |
Deeper Mechanistic Elucidation of Biosynthetic Enzymes and Pathways in Plants
The biosynthetic pathway of mutisianthol in plants remains largely unknown. Understanding how nature constructs this complex indane skeleton is a critical area for future research. Elucidating these pathways offers a blueprint for biomimetic synthesis and enables the use of metabolic engineering to produce the compound or its precursors in microbial hosts. nih.gov
Identifying the genes and enzymes involved in plant secondary metabolism is challenging, as the relevant genes are often not clustered together as they are in microbes. frontiersin.org However, advances in genomics, transcriptomics, and proteomics are paving the way. researchgate.net Future work will likely involve:
Homology-Based Cloning: Using the known sequences of enzyme classes like terpene synthases and cytochrome P450 monooxygenases to find candidate genes in plants that produce indane-containing natural products. researchgate.net
Functional Genomics: Recombinantly expressing candidate enzymes in heterologous hosts (like yeast or E. coli) to test their function and verify their role in the biosynthetic pathway. nih.gov
Mechanistic Studies: Once identified, detailed structural and mechanistic studies of the biosynthetic enzymes can reveal how they control complex transformations with high regio- and stereoselectivity. nih.gov Computational chemistry can be a powerful tool in this area, helping to assess hypothetical pathways and understand how enzymes regulate reactions. frontiersin.org
Unlocking the secrets of mutisianthol's biosynthesis will not only provide valuable scientific insight but also offer sustainable production platforms for this and other related medicinal compounds. springernature.com
Integration of Artificial Intelligence and Machine Learning in Accelerated Chemical Synthesis and Biological Discovery
Key applications in this domain include:
Retrosynthetic Analysis: AI-powered tools can analyze a complex target molecule like mutisianthol and propose multiple, ranked synthetic routes, identifying the most efficient pathways while minimizing environmental impact. pharmafeatures.com These models learn from vast databases of known chemical reactions to suggest novel transformations. pharmafeatures.comjetir.org
Reaction Optimization: ML algorithms can predict the optimal conditions for a chemical reaction (e.g., temperature, solvent, catalyst), maximizing yield and minimizing byproducts with fewer experiments. chemcopilot.com This is particularly valuable for the multi-step synthesis of natural products.
Predictive Modeling: AI can be used to predict the biological activity and other properties of novel mutisianthol analogs before they are synthesized. acs.org This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources in the discovery process.
Table 2: Applications of AI/ML in Chemical Research
| Stage | AI/ML Application | Description | Potential Impact | Reference(s) |
|---|---|---|---|---|
| Route Design | Retrosynthetic Planning | Algorithms suggest optimal synthetic pathways by deconstructing the target molecule. | Faster identification of efficient and novel synthetic routes. | pharmafeatures.comacs.org |
| Experimentation | Reaction Condition Optimization | ML models predict ideal temperatures, solvents, and catalysts to maximize yield. | Reduced number of experiments needed; less waste. | jetir.orgchemcopilot.com |
| Automation | Automated Synthesis | AI guides robotic platforms to perform chemical reactions and analysis autonomously. | Continuous production with minimal human oversight. | pharmafeatures.commdpi.com |
Exploration of Chemoenzymatic and Biomimetic Synthesis Approaches
Combining the best of synthetic chemistry and biocatalysis, chemoenzymatic synthesis offers a powerful strategy for accessing complex natural products. nih.govmdpi.com This approach leverages the high selectivity and efficiency of enzymes for key transformations within a synthetic route, often under mild, environmentally friendly conditions. monash.edu
For a molecule like mutisianthol, a future chemoenzymatic strategy could involve:
Enzymatic C-H Oxidation: Using engineered cytochrome P450 monooxygenases to selectively hydroxylate a specific carbon on an advanced synthetic intermediate, a transformation that is often difficult to achieve with traditional chemical reagents. rsc.org
Stereoselective Reductions: Employing ketoreductases (KREDs) for highly diastereoselective reductions, which could be used to set the key stereocenters in the indane core. mdpi.com
Enzyme Cascades: Designing one-pot reactions where the product of one enzymatic step becomes the substrate for the next, rapidly building molecular complexity. nih.gov
Biomimetic synthesis , which mimics nature's proposed biosynthetic routes, is another promising avenue. nih.gov For indane natural products, this could involve mimicking a theorized intramolecular Diels-Alder reaction to construct the core ring system or using oxidative coupling reactions to dimerize simpler phenolic precursors, a strategy used to synthesize other indane stilbene (B7821643) dimers. mdpi.comresearchgate.netsioc-journal.cn These approaches can provide elegant and efficient solutions to complex synthetic challenges.
Table 3: Relevant Enzyme Classes for Chemoenzymatic Synthesis
| Enzyme Class | Catalyzed Reaction | Relevance to Indane Synthesis | Reference(s) |
|---|---|---|---|
| Cytochrome P450s (P450s) | C-H Hydroxylation | Selective introduction of hydroxyl groups on the aromatic ring or alkyl side chains. | rsc.org |
| Ketoreductases (KREDs) | Carbonyl Reduction | Stereoselective formation of alcohol stereocenters, crucial for the indane core. | mdpi.com |
| Pictet-Spenglerases (PSases) | Cyclization | Formation of heterocyclic rings, potentially adaptable for constructing indane-like structures. | rsc.org |
| Thioesterases (TEs) | Macrocyclization / Esterification | Potential for late-stage functionalization or cyclization in analog synthesis. | beilstein-journals.org |
Q & A
Q. What are the key intermediates and reaction steps in the synthesis of (±)-Mutisianthol?
The synthesis involves a TTN-TMOF-mediated ring contraction of 1,2-dihydronaphthalene derivatives. Key intermediates include compounds 6 (starting material with a methoxy group), 7 (post-TTN-TMOF treatment product), and 8 (precursor to (±)-Mutisianthol). The final step involves functional group transformations to yield the target compound . Optimization of these steps requires monitoring reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions and improve yield.
Q. What spectroscopic and crystallographic methods are used to confirm the structure of (±)-Mutisianthol?
Structural elucidation relies on NMR (¹H, ¹³C, DEPT, and COSY for connectivity), IR (functional group identification), and X-ray crystallography (absolute configuration determination). For example, the drimane sesquiterpenoid skeleton (octahydro-1,5-dimethyl-3-(2-methylpropyl)-1H-indene) is confirmed via comparative analysis with known drimane derivatives . Purity is validated using HPLC with a chiral stationary phase to distinguish enantiomers .
Q. How is the bioactivity of (±)-Mutisianthol assessed in preliminary studies?
Initial antitumor activity is evaluated using in vitro cytotoxicity assays (e.g., MTT or SRB assays against cancer cell lines like HeLa or MCF-7). IC₅₀ values are calculated and compared to positive controls (e.g., doxorubicin). Synergy studies with other chemotherapeutic agents may follow, requiring dose-response matrices and statistical validation (e.g., Chou-Talalay method) .
Advanced Research Questions
Q. How can enantioselective synthesis of (+)-Mutisianthol be optimized to improve yield and stereochemical purity?
Asymmetric catalysis (e.g., chiral palladium or iridium complexes) can induce anti-selective [3+2] annulation during ring formation . Substrate-to-catalyst ratios (up to 2000:1) and solvent systems (e.g., THF/MeCN mixtures) are critical for enantiomeric excess (ee). Monitoring ee via chiral HPLC and iterative optimization of reaction parameters (e.g., temperature, ligand structure) are essential .
Q. What strategies resolve contradictions in reported bioactivity data for (±)-Mutisianthol across studies?
Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Solutions include:
Q. How can mixed-methods research design address mechanistic uncertainties in (±)-Mutisianthol’s antitumor effects?
A convergent parallel design integrates:
- Quantitative : Dose-dependent transcriptomic profiling (RNA-seq) to identify differentially expressed genes.
- Qualitative : Semi-structured interviews with researchers to contextualize pathway analysis results (e.g., apoptosis vs. autophagy dominance). Triangulation of data ensures robustness, with statistical validation (ANOVA) and thematic coding for qualitative insights .
Q. What computational tools aid in predicting (±)-Mutisianthol’s structure-activity relationships (SAR)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., tubulin or DNA topoisomerases). QSAR models built using descriptors like LogP, polar surface area, and H-bond donors/acceptors guide derivative synthesis. Validation requires correlation of in silico predictions with experimental IC₅₀ values .
Methodological Guidance
- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., TTN-TMOF stoichiometry) and identify optimal conditions via response surface methodology .
- Data Reproducibility : Adhere to Beilstein Journal of Organic Chemistry guidelines for detailed experimental reporting, including raw spectral data in supplementary materials .
- Ethical Compliance : Disclose all conflicts of interest and retain raw data for 5–10 years per Medicinal Chemistry Research standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
